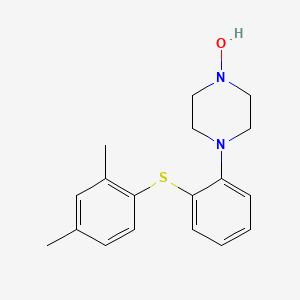
N-HydroxyVortioxetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-HydroxyVortioxetine is a derivative of vortioxetine, a well-known antidepressant belonging to the serotonin modulator and stimulator (SMS) class. Vortioxetine is primarily used for the treatment of major depressive disorder (MDD) and has a multimodal mechanism of action, affecting various serotonin receptors and inhibiting serotonin reuptake . This compound is a modified version of this compound, potentially offering unique properties and applications in scientific research and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-HydroxyVortioxetine involves the introduction of a hydroxyl group to the nitrogen atom of vortioxetine. This can be achieved through various synthetic routes, including:
Direct N-Hydroxylation: Using hydroxylating agents such as hydroxylamine or its derivatives under controlled conditions.
Oxidative Methods: Employing oxidizing agents like hydrogen peroxide or peracids in the presence of catalysts to achieve selective N-hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalytic Processes: Utilizing metal catalysts to enhance the efficiency of the hydroxylation reaction.
Continuous Flow Chemistry: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-HydroxyVortioxetine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the N-hydroxy group back to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-HydroxyVortioxetine is likely similar to that of vortioxetine, involving modulation of serotonin receptors and inhibition of serotonin reuptake . The hydroxyl group may enhance its binding affinity or alter its interaction with specific receptors, leading to unique pharmacological effects. Key molecular targets include:
Serotonin Transporter (SERT): Inhibition of serotonin reuptake.
Serotonin Receptors: Agonist or antagonist activity at various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT3, 5-HT1D, and 5-HT7.
Comparison with Similar Compounds
Similar Compounds
Vortioxetine: The parent compound, primarily used as an antidepressant.
N-HydroxyDerivatives: Other N-hydroxy derivatives of similar compounds, which may have comparable properties.
Uniqueness
N-HydroxyVortioxetine stands out due to its unique hydroxyl group, which may confer distinct pharmacological properties and potential therapeutic benefits. Its ability to modulate serotonin receptors and inhibit serotonin reuptake, combined with the presence of the hydroxyl group, makes it a compound of interest for further research and development.
Properties
Molecular Formula |
C18H22N2OS |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]-4-hydroxypiperazine |
InChI |
InChI=1S/C18H22N2OS/c1-14-7-8-17(15(2)13-14)22-18-6-4-3-5-16(18)19-9-11-20(21)12-10-19/h3-8,13,21H,9-12H2,1-2H3 |
InChI Key |
SFZVSIQLKIWKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


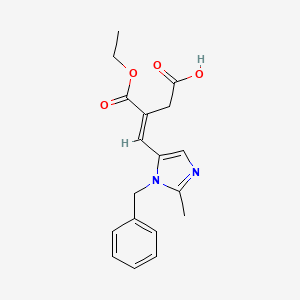

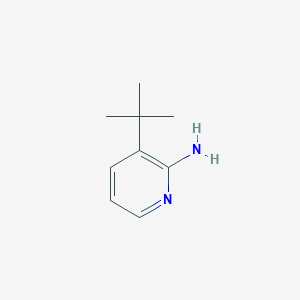
![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)



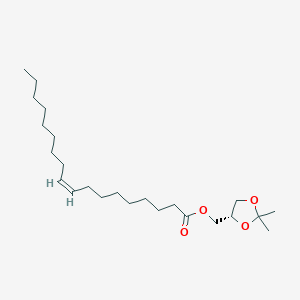

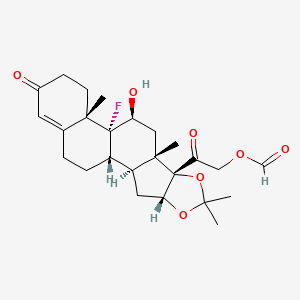
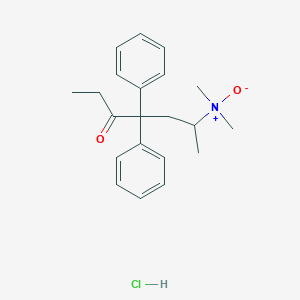
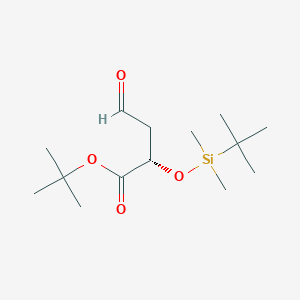

![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)
